4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol
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Overview
Description
4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol is an organic compound that features a unique structure combining an aminophenyl group with a butynol moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol typically involves the reaction of 2-aminophenylacetylene with acetone in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, where the acetylene group reacts with the carbonyl group of acetone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-one.
Reduction: Formation of 4-(2-Aminophenyl)-2-methylbutane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol involves its interaction with specific molecular targets and pathways. The compound’s aminophenyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the butynol moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminophenyl)morpholine: Shares the aminophenyl group but has a morpholine ring instead of a butynol moiety.
2-Aminophenylacetylene: Contains the aminophenyl group and an acetylene moiety but lacks the butynol group.
4-(2-Aminophenyl)-2-methylbutane: A reduced form of 4-(2-Aminophenyl)-2-methyl-3-butyn-2-ol.
Uniqueness
This compound is unique due to its combination of an aminophenyl group with a butynol moiety, which imparts distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-(2-aminophenyl)-2-methylbut-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOGDBPFACPLTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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